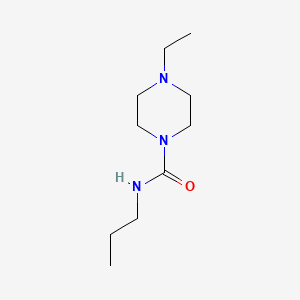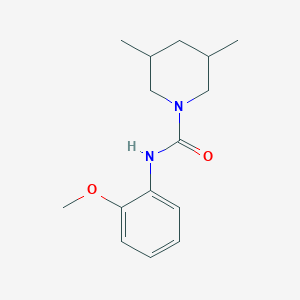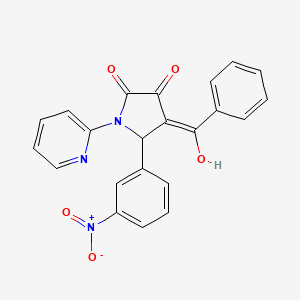![molecular formula C14H22N2O2 B5353539 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane](/img/structure/B5353539.png)
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit cell migration in cancer cells. It has also been shown to disrupt bacterial and fungal cell membranes, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane. One direction is to explore its potential as a new antibiotic for the treatment of bacterial and fungal infections. Another direction is to investigate its mechanism of action in more detail, with the aim of developing more potent and selective anticancer drugs. Finally, further research is needed to improve the solubility and bioavailability of this compound, to maximize its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent antitumor activity, antibacterial, and antifungal properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to improve its solubility and bioavailability.
Méthodes De Synthèse
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane can be synthesized through a multi-step process. The first step involves the reaction of 3-ethyl-5-methylisoxazole-4-carboxylic acid with thionyl chloride to form 3-ethyl-5-methylisoxazole-4-carbonyl chloride. This intermediate is then reacted with 1,6-diaminohexane to form 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]hexane. Finally, the hexane derivative is reacted with sodium azide to form the desired compound.
Applications De Recherche Scientifique
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
azocan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-12-13(11(2)18-15-12)14(17)16-9-7-5-4-6-8-10-16/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPKPBCOGAXBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353465.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5353475.png)
![3-[4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1-piperazinyl]-2-pyrazinecarbonitrile dihydrochloride](/img/structure/B5353479.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5353498.png)


![N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5353511.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5353517.png)
![N~1~-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5353525.png)
![methyl 3,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]hydrazono}pentanoate](/img/structure/B5353528.png)



![3-allyl-5-{2-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353552.png)
